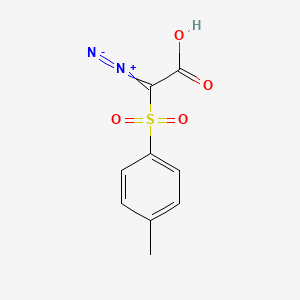
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is an organic compound that features a diazonium group, a hydroxyl group, and a sulfonyl group attached to an ethenolate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate typically involves the diazotization of an amine precursor followed by sulfonation and subsequent oxidation. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Sulfonation: The diazonium salt is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Oxidation: The resulting intermediate is oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or potassium permanganate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, such as azo coupling, to form azo compounds.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the diazonium group can be reduced to an amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as phenols or aromatic amines under acidic conditions.
Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Azo Compounds: Formed from electrophilic substitution reactions.
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the preparation of functional materials, such as dyes and polymers.
Biological Studies: Explored for its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The diazonium group can undergo electrophilic substitution, while the sulfonyl group can participate in nucleophilic substitution. The hydroxyl group can be involved in oxidation-reduction reactions. These functional groups enable the compound to interact with various molecular targets and pathways, leading to its diverse chemical reactivity and potential biological activity.
類似化合物との比較
Similar Compounds
2-Diazonio-1-hydroxy-2-(4-chlorobenzene-1-sulfonyl)ethen-1-olate: Similar structure with a chlorine substituent instead of a methyl group.
2-Diazonio-1-hydroxy-2-(4-nitrobenzene-1-sulfonyl)ethen-1-olate: Similar structure with a nitro substituent instead of a methyl group.
2-Diazonio-1-hydroxy-2-(4-methoxybenzene-1-sulfonyl)ethen-1-olate: Similar structure with a methoxy substituent instead of a methyl group.
Uniqueness
The presence of the 4-methylbenzene-1-sulfonyl group in 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns, distinguishing it from other similar compounds.
特性
CAS番号 |
65938-17-2 |
|---|---|
分子式 |
C9H8N2O4S |
分子量 |
240.24 g/mol |
IUPAC名 |
2-diazo-2-(4-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H8N2O4S/c1-6-2-4-7(5-3-6)16(14,15)8(11-10)9(12)13/h2-5H,1H3,(H,12,13) |
InChIキー |
ZPILEIRSCYWWTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)


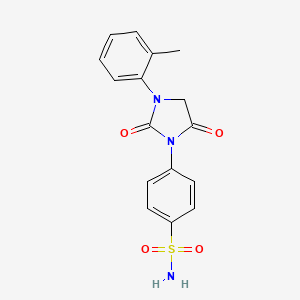

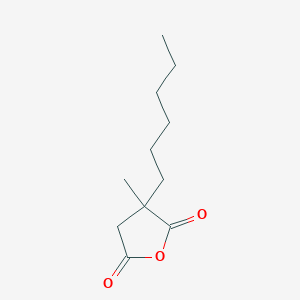
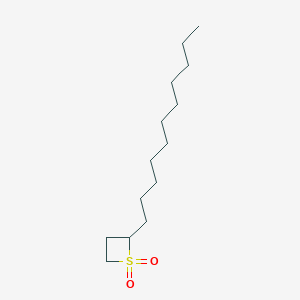
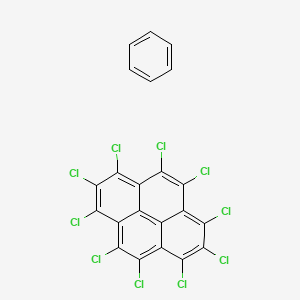
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
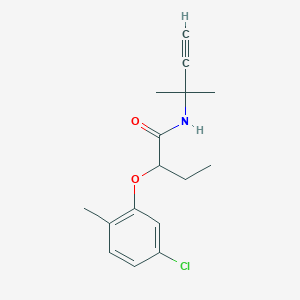
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)


